Cas no 869288-64-2 (PF-573228)

PF-573228 structure
PF-573228 structure
Nome del prodotto:PF-573228
Numero CAS:869288-64-2
MF:C22H20F3N5O3S
MW:491.486113548279
MDL:MFCD11519967
CID:823233
PubChem ID:329823709

PF-573228 Proprietà chimiche e fisiche

Nomi e identificatori

    • PF 573228
    • PF-573228
    • 6-[[4-[(3-methylsulfonylphenyl)methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]-3,4-dihydro-1H-quinolin-2-one
    • PF-228
    • 6-[4-(3-Methanesulfonyl-benzylamino)-5-trifluoromethyl-pyrimidin-2-ylamino]-3,4-dihydro-1H-quinolin-2-one
    • PF573228
    • 6-(4-(3-(methylsulfonyl)benzylamino)-5-(trifluoromethyl)pyrimidin-2-ylamino)-3,4-dihydroquinolin-2(1H)-one
    • 6-((4-((3-(Methylsulfonyl)benzyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)-3,4-dihydroquinolin-2(1H)-one
    • 3,4-Dihydro-6-[[4-[[[3-(methylsulfonyl)phenyl]methyl]amino]-5-(trifluoromethyl)-2-pyrimidinyl]amino]-2(1H)-quinolinone
    • 6-[4-(3-Methanesulfonyl-benzylamino)-5-trifluoromethyl-pyrimidin-2-ylamino]-3,4-dihydro-1H-quinolin-2-
    • 3,4-Dihydro-6-[[4-[[[3-(methylsulfonyl)phenyl]methyl]amino]-5-(trifluoromethyl)-2-pyrimidinyl]amino]-2(1H)-quinolinone (ACI)
    • 6-[(4-((3-(Methanesulfonyl)benzyl)amino)-5-trifluoromethylpyrimidin-2-yl)amino]-3,4-dihydro-1H-quinolin-2-one
    • PF 573228 pound>>PF573228
    • NCGC00261549-01
    • Tox21_500864
    • 6-((4-((3-(methanesulfonyl)benzyl)amino)-5-trifluoromethylpyrimidin-2-yl)amino)-3,4-dihydro-1h-quinolin-2-one
    • CHEMBL514554
    • SMR004702963
    • PF573228?
    • J-517968
    • BRD-K79239947-001-06-8
    • 3,4-dihydro-6-[[4-[[[3-(methylsulfonyl)phenyl]methyl]amino]-5-(trifluoromethyl)-2-pyrimidinyl]amino]-2(1h)-quinolinon
    • DTXSID10469447
    • NCGC00263133-09
    • HMS3672C09
    • DA-56755
    • 6-[(4-{[(3-METHANESULFONYLPHENYL)METHYL]AMINO}-5-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL)AMINO]-3,4-DIHYDRO-1H-QUINOLIN-2-ONE
    • CID 11612883
    • PF-573228, >=95% (HPLC)
    • SB19396
    • AC-32821
    • HMS3262N09
    • HY-10461
    • 3,4-DIHYDRO-6-[[4-[[[3-(METHYLSULFONYL)PHENYL]METHYL]AMINO]-5-(TRIFLUOROMETHYL)-PYRIMIDIN-2-YL]AMINO]-2(1H)-QUINOLINONE
    • BCP03672
    • F20679
    • EX-A2132
    • AKOS024457500
    • BCP0726000162
    • CCG-222168
    • BRD-K79239947-001-07-6
    • MLS006011194
    • BDBM50269948
    • BS-17754
    • HMS3651A08
    • s2013
    • 6-[[4-[(3-methylsulfonylphenyl)methylamino]-5-(trifluoromethyl)-2-pyrimidinyl]amino]-3,4-dihydro-1H-quinolin-2-one
    • Q27163293
    • 6-[[4-[(3-methylsulfonylphenyl)methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]-3,4-dihydro-1~{H}-quinolin-2-one
    • 869288-64-2
    • P4N
    • NCGC00263133-11
    • CHEBI:91446
    • NCGC00263133-07
    • SCHEMBL5212404
    • MFCD11519967
    • CS-3375
    • NCGC00263133-01
    • SW220240-1
    • MDL: MFCD11519967
    • Inchi: 1S/C22H20F3N5O3S/c1-34(32,33)16-4-2-3-13(9-16)11-26-20-17(22(23,24)25)12-27-21(30-20)28-15-6-7-18-14(10-15)5-8-19(31)29-18/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,29,31)(H2,26,27,28,30)
    • Chiave InChI: HESLKTSGTIBHJU-UHFFFAOYSA-N
    • Sorrisi: O=C1CCC2C(=CC=C(NC3N=C(NCC4C=C(S(C)(=O)=O)C=CC=4)C(C(F)(F)F)=CN=3)C=2)N1

Proprietà calcolate

  • Massa esatta: 491.12400
  • Massa monoisotopica: 491.12389518g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 10
  • Conta atomi pesanti: 34
  • Conta legami ruotabili: 6
  • Complessità: 822
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.2
  • Superficie polare topologica: 122

Proprietà sperimentali

  • Colore/forma: NA
  • Densità: 1.459
  • Punto di infiammabilità: 110.5±27.3 °C
  • Solubilità: DMSO: ≥20mg/mL
  • PSA: 121.46000
  • LogP: 5.50410

PF-573228 Informazioni sulla sicurezza

  • Simbolo: GHS06
  • Parola segnale:Danger
  • Dichiarazione di pericolo: H301-H319
  • Dichiarazione di avvertimento: P301 + P310-P305 + P351 + P338
  • Numero di trasporto dei materiali pericolosi:UN 2811 6.1 / PGIII
  • WGK Germania:3
  • Codice categoria di pericolo: 25-36
  • Istruzioni di sicurezza: 26-45
  • Identificazione dei materiali pericolosi: T
  • Classe di pericolo:6.1
  • PackingGroup:
  • Condizioni di conservazione:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

PF-573228 Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P19060-10mg
PF-573228
869288-64-2
10mg
¥816.0 2021-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P19060-100mg
PF-573228
869288-64-2
100mg
¥4466.0 2021-09-08
ChemScence
CS-3375-100mg
PF-573228
869288-64-2 99.66%
100mg
$440.0 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2001-1 mL * 10 mM (in DMSO)
PF 573228
869288-64-2 96.58%
1 mL * 10 mM (in DMSO)
¥825.00 2022-02-28
S e l l e c k ZHONG GUO
S2013-10mM (1mL in DMSO)
PF-573228
869288-64-2 99.92%
10mM (1mL in DMSO)
¥1562.28 2023-09-15
S e l l e c k ZHONG GUO
S2013-50mg
PF-573228
869288-64-2 99.92%
50mg
¥4669.29 2024-10-31
eNovation Chemicals LLC
D372389-100mg
2(1H)-Quinolinone, 3,4-dihydro-6-[[4-[[[3-(methylsulfonyl)phenyl]methyl]amino]-5-(trifluoromethyl)-2-pyrimidinyl]amino]-
869288-64-2 98%
100mg
$400 2024-05-24
MedChemExpress
HY-10461-10mM*1mLinDMSO
PF-573228
869288-64-2 99.66%
10mM*1mLinDMSO
¥476 2023-07-26
MedChemExpress
HY-10461-10mg
PF-573228
869288-64-2 99.66%
10mg
¥720 2024-05-24
MedChemExpress
HY-10461-100mg
PF-573228
869288-64-2 99.66%
100mg
¥3500 2024-05-24

PF-573228 Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:869288-64-2)PF-573228
A862987
Purezza:99%/99%/99%/99%/99%
Quantità:25mg/50mg/100mg/250mg/1g
Prezzo ($):174.0/249.0/374.0/595.0/1543.0
atkchemica
(CAS:869288-64-2)PF-573228
CL5977
Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta